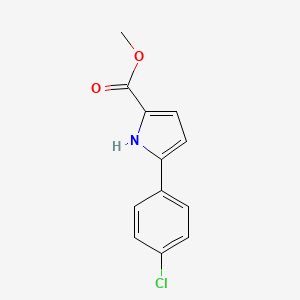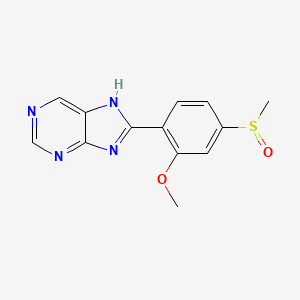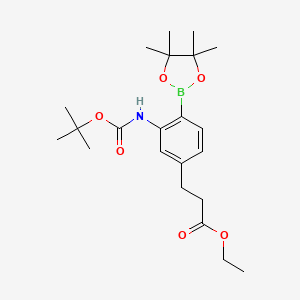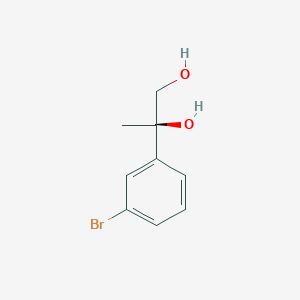![molecular formula C10H10N2O5 B8711984 1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene CAS No. 138528-19-5](/img/structure/B8711984.png)
1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene
描述
1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene is a chemical compound with a complex structure consisting of a benzene ring substituted with two nitro groups and a prop-2-en-1-yloxy methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene typically involves the nitration of a suitable benzene derivative followed by the introduction of the prop-2-en-1-yloxy methyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the industrial synthesis process.
化学反应分析
Types of Reactions
1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups replacing the nitro groups.
科学研究应用
1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The prop-2-en-1-yloxy methyl group can also influence the compound’s reactivity and binding affinity to target molecules.
相似化合物的比较
Similar Compounds
1,3-Dinitrobenzene: A simpler analog with only nitro groups on the benzene ring.
1,3-Dinitro-5-methylbenzene: Similar structure but with a methyl group instead of the prop-2-en-1-yloxy methyl group.
1,3-Dinitro-5-ethoxybenzene: Similar structure but with an ethoxy group instead of the prop-2-en-1-yloxy methyl group.
Uniqueness
1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene is unique due to the presence of the prop-2-en-1-yloxy methyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions and applications that are not possible with simpler analogs.
属性
CAS 编号 |
138528-19-5 |
|---|---|
分子式 |
C10H10N2O5 |
分子量 |
238.20 g/mol |
IUPAC 名称 |
1,3-dinitro-5-(prop-2-enoxymethyl)benzene |
InChI |
InChI=1S/C10H10N2O5/c1-2-3-17-7-8-4-9(11(13)14)6-10(5-8)12(15)16/h2,4-6H,1,3,7H2 |
InChI 键 |
BBXWMMQQHJETCD-UHFFFAOYSA-N |
规范 SMILES |
C=CCOCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Methylamino-4,5,6,7-tetrahydro-benzo[d]thiazole](/img/structure/B8711970.png)


![6-Ethoxy-1-phenyl-1h-pyrrolo[3,2-b]pyridine](/img/structure/B8711990.png)



